2-Butyl-1H-imidazole-4-carbaldehyde
Overview
Description
2-Butyl-1H-imidazole-4-carbaldehyde is an organic compound with the molecular formula C8H12N2O. It appears as a colorless to pale yellow liquid with a strong, pungent odor . The compound consists of a butyl group attached to an imidazole ring, with a carbaldehyde functional group. It is soluble in organic solvents but insoluble in water .
Mechanism of Action
The polar nature of the imidazole ring can potentially improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Remember to always follow ethical guidelines and safety procedures when conducting scientific research, as the safety data sheet for 2-Butyl-1H-imidazole-4-carbaldehyde indicates that it may cause skin irritation . Also, environmental precautions should be taken to prevent the chemical from entering drains and being discharged into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Butyl-1H-imidazole-4-carbaldehyde is a versatile compound with applications in multiple fields:
Chemistry: It serves as a building block for synthesizing other imidazole derivatives.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used as a synthetic raw material for dyes and surfactants.
Comparison with Similar Compounds
- 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde
- 4-tert-Butyl-1H-imidazole
- 1-Ethyl-1H-imidazole-5-carbaldehyde
Comparison: 2-Butyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. For instance, the presence of the butyl group and the carbaldehyde functional group allows for unique interactions and reactions compared to other imidazole derivatives .
Properties
IUPAC Name |
2-butyl-1H-imidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGVOCFAZSNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218431 | |
Record name | 2-Butyl-5-formylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68282-49-5 | |
Record name | 2-Butyl-1H-imidazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68282-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-5-formylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068282495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-5-formylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BUTYL-5-FORMYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U12G73SQSX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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